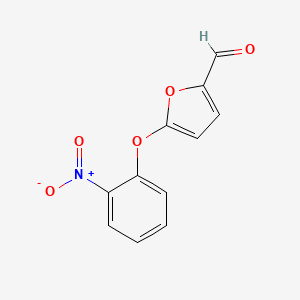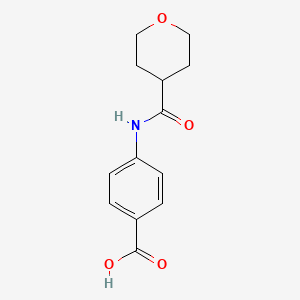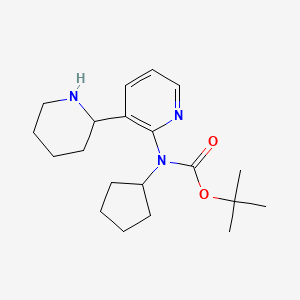
5-(2-Nitrophenoxy)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Nitrophenoxy)furan-2-carbaldehyd: ist eine organische Verbindung mit der Summenformel C12H9NO5 . Sie zeichnet sich durch das Vorhandensein eines Furanrings aus, der mit einer Nitrophenoxygruppe und einer Aldehydfunktionsgruppe substituiert ist. Diese Verbindung ist aufgrund ihrer einzigartigen strukturellen Merkmale und Reaktivität in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(2-Nitrophenoxy)furan-2-carbaldehyd umfasst typischerweise die Reaktion von 2-Nitrophenol mit Furan-2-carbaldehyd unter bestimmten Bedingungen. Die Reaktion wird häufig in Gegenwart einer Base wie Kaliumcarbonat und einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Die Mischung wird erhitzt, um die Bildung des gewünschten Produkts zu fördern .
Industrielle Produktionsverfahren: Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von kontinuierlichen Fließreaktoren, um die Ausbeute und Effizienz zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Aldehydgruppe in 5-(2-Nitrophenoxy)furan-2-carbaldehyd kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Gängige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurer Umgebung.
Reduktion: Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Natriummethoxid (NaOCH3) in Methanol für die nukleophile aromatische Substitution.
Hauptprodukte:
Oxidation: 5-(2-Nitrophenoxy)furan-2-carbonsäure.
Reduktion: 5-(2-Aminophenoxy)furan-2-carbaldehyd.
Substitution: Verschiedene substituierte Phenoxyderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: 5-(2-Nitrophenoxy)furan-2-carbaldehyd wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Baustein in der organischen Synthese .
Biologie und Medizin: In der biologischen Forschung wird diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht. Sie kann bei der Entwicklung neuer Pharmazeutika eingesetzt werden, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen .
Industrie: Im Industriesektor wird 5-(2-Nitrophenoxy)furan-2-carbaldehyd bei der Herstellung von Spezialchemikalien und -materialien verwendet. Seine Reaktivität ermöglicht die Herstellung von Polymeren und anderen fortschrittlichen Materialien mit spezifischen Eigenschaften .
Wirkmechanismus
Der Wirkmechanismus von 5-(2-Nitrophenoxy)furan-2-carbaldehyd wird hauptsächlich durch seine funktionellen Gruppen bestimmt. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Stellen in biologischen Molekülen bilden, wodurch möglicherweise die Enzymaktivität gehemmt wird. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren .
Molekulare Zielstrukturen und Signalwege:
Enzyme: Die Verbindung kann Enzyme hemmen, indem sie kovalente Bindungen mit aktiven Zentren-Resten bildet.
Zelluläre Signalwege: Die Reduktion der Nitrogruppe kann reaktive Spezies erzeugen, die zelluläre Signalwege stören.
Wirkmechanismus
The mechanism of action of 5-(2-Nitrophenoxy)furan-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Cellular Pathways: The reduction of the nitro group can generate reactive species that interfere with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 5-Phenoxymethyl-furan-2-carbaldehyd
- 5-(4-Methoxyphenyl)-furan-2-carbaldehyd
- 5-(2-Fluorophenyl)-furan-2-carbaldehyd
Vergleich:
- 5-Phenoxymethyl-furan-2-carbaldehyd: Es fehlt die Nitrogruppe, wodurch es weniger reaktiv in Reduktionsreaktionen ist.
- 5-(4-Methoxyphenyl)-furan-2-carbaldehyd: Enthält eine Methoxygruppe anstelle einer Nitrogruppe, wodurch sich seine elektronischen Eigenschaften und seine Reaktivität ändern.
- 5-(2-Fluorophenyl)-furan-2-carbaldehyd: Das Vorhandensein eines Fluoratoms beeinflusst seine Reaktivität und potenzielle biologische Aktivität .
Eigenschaften
Molekularformel |
C11H7NO5 |
|---|---|
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
5-(2-nitrophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO5/c13-7-8-5-6-11(16-8)17-10-4-2-1-3-9(10)12(14)15/h1-7H |
InChI-Schlüssel |
IUYUIPSQFRIURY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B11815772.png)


![Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B11815805.png)
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)

![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)






